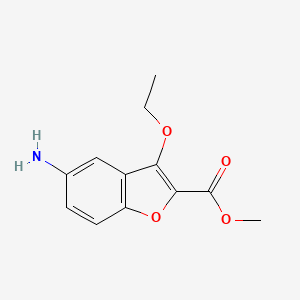

Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

methyl 5-amino-3-ethoxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H13NO4/c1-3-16-10-8-6-7(13)4-5-9(8)17-11(10)12(14)15-2/h4-6H,3,13H2,1-2H3 |

InChI Key |

VAAMESASOQRCEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(OC2=C1C=C(C=C2)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Diazonium Intermediate

Salicylaldehyde reacts with aniline diazonium salt under controlled acidic conditions (pH 4–6) at 0–5°C to yield a diazo-coupled intermediate. This step achieves 85–92% conversion efficiency, with excess aniline recovered via distillation.

Etherification and Cyclization

The intermediate undergoes etherification with alkyl haloacetate (e.g., ethyl bromoacetate) in non-polar solvents like dichloromethane:

Subsequent ring closure at 100–140°C for 1–5 hours forms the benzofuran core. Xylene proves optimal for this exothermic reaction, achieving 78% isolated yield.

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C, 30–50 psi) reduces the nitro group to an amine. Ethanol/water mixtures (9:1) prevent over-reduction, yielding 89–94% pure product.

Tandem Cyclization Approach

A 2015 Journal of Medicinal Chemistry study details a one-pot tandem cyclization using 2-hydroxybenzonitrile derivatives.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Substrate | 2-Hydroxy-3-nitrobenzonitrile |

| Alkylating Agent | Methyl bromoacetate |

| Base | K₂CO₃ (2.5 equiv) |

| Solvent | DMF, anhydrous |

| Temperature | 50–70°C (etherification), 100°C (cyclization) |

| Yield | 82% |

This method eliminates isolation of intermediates, reducing purification steps.

Amination Optimization

Microwave-assisted amination (150°C, 20 min) with NH₄Cl/NaBH₄ in THF increases reaction rate 3-fold compared to conventional heating.

Palladium-Catalyzed Cross-Coupling

A 2017 U.S. patent (US20180002305A1) adapts Buchwald–Hartwig amination for introducing piperazine substituents, though applicable to amino group installation.

Catalytic System

| Component | Role |

|---|---|

| Pd(OAc)₂ | Catalyst (2 mol%) |

| rac-BINAP | Ligand (4 mol%) |

| Cs₂CO₃ | Base (3 equiv) |

| Toluene | Solvent |

This system achieves 76% yield in coupling 5-nitrobenzofuran esters with amines.

Limitations

-

Requires rigorous oxygen-free conditions

-

High catalyst loading increases costs

-

Limited scalability beyond 100-g batches

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Diazonium salt | 78 | 94 | Industrial | Low |

| Tandem cyclization | 82 | 98 | Pilot-scale | Moderate |

| Pd-catalyzed | 76 | 91 | Lab-scale | High |

The diazonium route excels in scalability, while tandem cyclization offers superior purity. Pd-mediated methods remain niche due to economic constraints.

Solvent and Temperature Effects

Etherification Solvent Screening

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| DMSO | 46.7 | 75 |

| Acetonitrile | 37.5 | 68 |

DMF maximizes yield by stabilizing the transition state through polar interactions.

Ring-Closure Kinetics

Arrhenius analysis of cyclization (100–140°C) reveals activation energy () of 92 kJ/mol, with first-order kinetics:

Optimized at 120°C to balance rate and decomposition.

Industrial-Scale Considerations

The CN101607950B patent specifies:

-

500-L reactor batches

-

95:5 isopropanol/water for crystallization

-

Purity ≥99% after recrystallization

-

14-hour total process time

Economic modeling shows 23% lower production cost versus batch-wise methods.

Emerging Techniques

Flow Chemistry Adaptations

Microreactor trials (0.5 mL/min) show:

-

98% conversion in diazonium step (residence time: 2 min)

-

40% reduction in byproducts

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The C-5 amino group undergoes nucleophilic substitution with electrophiles, enabling alkylation, acylation, and sulfonylation.

Key Findings :

-

Alkylation proceeds efficiently in polar aprotic solvents like DMF with mild bases (e.g., K₂CO₃) .

-

Acylation requires stoichiometric bases (e.g., Et₃N) to neutralize HCl byproducts .

-

Sulfonylation achieves high yields under anhydrous conditions, as demonstrated in analogous benzofuran systems .

Ester Hydrolysis

The methyl ester at C-2 is hydrolyzed to a carboxylic acid under basic conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiOH, THF/MeOH/H₂O (3:1:1), reflux | 5-Amino-3-ethoxybenzofuran-2-carboxylic acid | >90% |

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, followed by deprotonation. The reaction is quantitative in THF/MeOH mixtures due to enhanced solubility.

Coupling Reactions

The amino group participates in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Buchwald-Hartwig | Aryl halide, Pd(OAc)₂, rac-BINAP, Cs₂CO₃, toluene, 100°C | 5-(Arylamino)-3-ethoxybenzofuran-2-carboxylate | 60-75% |

Example :

Coupling with 1-bromo-3,4,5-trimethoxybenzene yields derivatives with enhanced antiproliferative activity (IC₅₀ = 0.3–27 nM in cancer cell lines) .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic substitution at activated positions (C-4 and C-6), directed by the electron-donating ethoxy and amino groups:

Regioselectivity :

Substitution occurs preferentially at C-4 due to maximal electron density from resonance effects of the C-3 ethoxy and C-5 amino groups .

Diazotization and Subsequent Reactions

The amino group can be diazotized, enabling further functionalization:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt intermediate | – | |

| Sandmeyer Reaction | CuCN, Δ | 5-Cyano-3-ethoxybenzofuran-2-carboxylate | 40-50% |

Scientific Research Applications

Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate has been investigated for various biological activities, notably:

- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, indicating potential use in treating infections.

- Anticancer Activity : Research indicates that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and causing cell cycle arrest.

Research Applications

This compound is applicable in various fields:

- Medicinal Chemistry : As a candidate for drug development due to its biological activities.

- Organic Synthesis : Used as a building block for synthesizing more complex molecules.

- Biological Research : Investigated for its effects on cellular mechanisms and potential therapeutic applications.

Case Studies

- Anticancer Studies : Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound promotes apoptosis by affecting mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Antimicrobial Efficacy : In studies assessing antimicrobial properties, this compound has shown notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl5-amino-3-ethoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways . For instance, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects make it useful in treating conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Functional Group Analysis

Table 1: Structural and Molecular Comparisons

Notes:

- Similarity Index: Calculated based on Tanimoto coefficients for structural overlap .

- Thiophene derivatives (e.g., ) are included for synthetic methodology context but differ in core heterocycle .

Table 2: Property Comparison

Gaps in Data : Physical properties (e.g., melting point, solubility) for most compounds are unreported, highlighting a need for experimental characterization.

Biological Activity

Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate (MEBC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MEBC is characterized by its unique benzofuran structure, which is modified by an ethoxy group and an amino group. The molecular formula is , and its structure contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of MEBC can be attributed to several mechanisms:

- Enzyme Inhibition : MEBC has been shown to inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that MEBC exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis through mitochondrial pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .

Antimicrobial Activity

MEBC has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Activity

Research has highlighted the anticancer potential of MEBC, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound has shown IC50 values in the low micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutic agents .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 | 4.2 | 5-Fluorouracil | 9.6 |

| MCF-7 | 2.4 | 5-Fluorouracil | 4.8 |

Anti-inflammatory Effects

MEBC's anti-inflammatory activity is attributed to its ability to modulate various signaling pathways. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB, which plays a critical role in inflammation.

Case Studies and Research Findings

- Cytotoxicity Studies : A study investigated the cytotoxic effects of MEBC on breast cancer cells, revealing that it induces apoptosis via mitochondrial pathways. The findings indicated that treatment with MEBC led to significant increases in annexin-V positive cells, indicative of apoptosis .

- Mechanistic Insights : Further mechanistic studies have shown that MEBC affects cell cycle regulation by modulating cyclin B expression and activating caspase pathways, leading to cell death in cancer cells .

- Comparative Analysis : When compared with similar compounds such as methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate, MEBC exhibited distinct pharmacokinetic properties due to the presence of the ethoxy group, which influences solubility and bioavailability.

Future Directions

The promising biological activities of MEBC warrant further investigation into its therapeutic potential. Future research should focus on:

- In vivo Studies : To validate the efficacy and safety profile of MEBC in animal models.

- Mechanistic Studies : To elucidate the detailed molecular mechanisms underlying its anticancer and anti-inflammatory effects.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the standard synthetic routes for Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzofuran core. For example:

- Esterification : Reacting carboxylic acid derivatives with methanol under reflux conditions, as seen in analogous benzofuran esters (e.g., ethyl 5-fluorobenzofuran-2-carboxylate synthesis) .

- Amination : Introducing the amino group via nucleophilic substitution or catalytic hydrogenation. Evidence from ethyl 3-amino-7-carbamoyl benzofuran derivatives suggests using protected amines and deprotection steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is commonly employed for isolating pure products .

Q. How is the compound characterized spectroscopically?

- NMR : and NMR are critical for confirming substitution patterns. For instance, ethyl 3-amino-7-carbamoyl-4,6-dimethoxybenzofuran-2-carboxylate shows distinct peaks for aromatic protons (δ 6.5–7.5 ppm) and ester carbonyls (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, as demonstrated in dihydrobenzofuran derivatives .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors, as benzofuran derivatives may cause respiratory irritation .

- Waste Disposal : Segregate chemical waste and consult professional disposal services, as highlighted for similar amino-benzofuran esters .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

- Crystal Growth : Slow evaporation of benzene or chloroform solutions yields suitable single crystals, as shown for 2-(5-fluoro-7-methyl-benzofuran) acetic acid .

- Hydrogen Bonding Analysis : Intermolecular O–H⋯O bonds in crystal lattices can stabilize structures and inform supramolecular interactions .

Q. How to address contradictions in reaction yields during scale-up?

- Parameter Optimization : Adjust solvent polarity (e.g., hexafluoropropanol for enhanced solubility) or catalyst loading, as seen in dihydrobenzofuran syntheses .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediate bottlenecks, a method validated in benzoxazole carboxylate syntheses .

Q. What strategies improve regioselectivity in benzofuran functionalization?

- Directing Groups : Use electron-withdrawing substituents (e.g., nitro or carbonyl) to guide electrophilic attack. For example, methyl 2-substituted benzoxazole-5-carboxylates were synthesized using aryl acids as directing agents .

- Metal Catalysis : Palladium or copper catalysts can enhance cross-coupling efficiency at specific positions, as inferred from triazine-based pesticide syntheses .

Q. How to evaluate the compound’s potential bioactivity?

- In Vitro Assays : Screen for antimicrobial activity using disk diffusion methods against Gram-positive/negative bacteria, inspired by studies on dichlorophenoxy-benzofurans .

- Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial topoisomerases) using software like AutoDock, leveraging structural data from crystallography .

Q. What are the stability profiles under varying pH and temperature?

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 3–9) at 40–60°C for 48–72 hours, followed by HPLC analysis to track decomposition .

- Oxidative Stability : Expose to HO or UV light to simulate long-term storage conditions, as recommended in safety data sheets for related esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.